molecular formula C14H21N3S B5717443 N-(4-ethylphenyl)-4-methyl-1-piperazinecarbothioamide

N-(4-ethylphenyl)-4-methyl-1-piperazinecarbothioamide

Cat. No. B5717443
M. Wt: 263.40 g/mol
InChI Key: QPABWFXAUUGNCE-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-methyl-1-piperazinecarbothioamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperazine derivatives and has been studied for its various pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(4-ethylphenyl)-4-methyl-1-piperazinecarbothioamide is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of various neurotransmitters, such as serotonin, dopamine, and noradrenaline. N-(4-ethylphenyl)-4-methyl-1-piperazinecarbothioamide has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-4-methyl-1-piperazinecarbothioamide has been shown to affect various biochemical and physiological processes in the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. N-(4-ethylphenyl)-4-methyl-1-piperazinecarbothioamide has also been found to modulate the levels of various cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethylphenyl)-4-methyl-1-piperazinecarbothioamide in lab experiments is its wide range of pharmacological activities. It can be used to study various neurological disorders and their underlying mechanisms. However, one of the limitations of using N-(4-ethylphenyl)-4-methyl-1-piperazinecarbothioamide is its low solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-4-methyl-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to investigate the exact mechanism of action of N-(4-ethylphenyl)-4-methyl-1-piperazinecarbothioamide and its effects on various neurotransmitter systems. Additionally, research is needed to optimize the synthesis method of N-(4-ethylphenyl)-4-methyl-1-piperazinecarbothioamide and improve its solubility in water to facilitate its use in lab experiments.
Conclusion
In conclusion, N-(4-ethylphenyl)-4-methyl-1-piperazinecarbothioamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its wide range of pharmacological activities, including anticonvulsant, antidepressant, anxiolytic, and analgesic properties, make it a valuable tool for studying various neurological disorders. Further research is needed to fully understand the mechanism of action of N-(4-ethylphenyl)-4-methyl-1-piperazinecarbothioamide and optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-4-methyl-1-piperazinecarbothioamide involves the reaction of 4-methyl-1-piperazinecarbothioamide with 4-ethylbenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of N-(4-ethylphenyl)-4-methyl-1-piperazinecarbothioamide obtained through this method is reported to be around 60%.

Scientific Research Applications

N-(4-ethylphenyl)-4-methyl-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, antidepressant, anxiolytic, and analgesic properties. N-(4-ethylphenyl)-4-methyl-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(4-ethylphenyl)-4-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c1-3-12-4-6-13(7-5-12)15-14(18)17-10-8-16(2)9-11-17/h4-7H,3,8-11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPABWFXAUUGNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-ethylphenyl)-4-methylpiperazine-1-carbothioamide

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